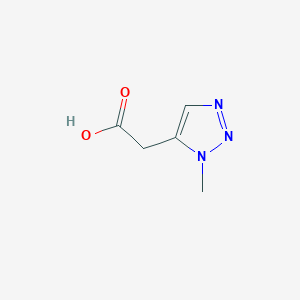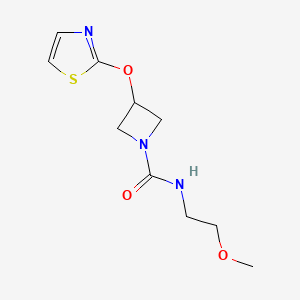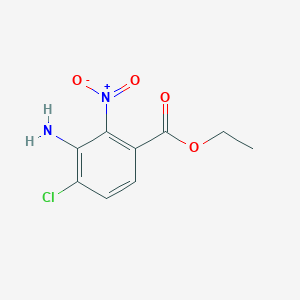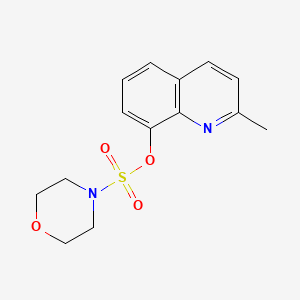
2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Synthesis Analysis
A convenient synthetic approach to (1H-1,2,3-triazol-1-yl)acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has been developed .
Molecular Structure Analysis
Triazole, also known as pyrrodiazole, is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . It contains two carbon and three nitrogen atoms in a five-membered aromatic azole chain .
Chemical Reactions Analysis
The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies . Depending on the conditions, 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can provide both N1 and N4 for coordination with ruthenium .
Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-Triazoles, the core structure of “2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid”, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their high chemical stability and strong dipole moment make them ideal for creating durable and versatile polymers .
Supramolecular Chemistry
1,2,3-Triazoles are also used in supramolecular chemistry . Their aromatic character and hydrogen bonding ability make them useful in the construction of complex molecular structures .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is particularly useful in the development of new drugs and therapies .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used for their ability to mimic the amide bond . This makes them useful in the study of biological systems and the development of new biological tools .
Fluorescent Imaging
1,2,3-Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological targets .
Materials Science
Lastly, 1,2,3-triazoles are used in materials science . Their unique properties make them useful in the creation of new materials with tailored properties .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid impacts multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
The wide range of biological activities exhibited by similar compounds suggests that the effects of 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid at the molecular and cellular level are likely to be diverse and potentially significant.
Direcciones Futuras
The wide use of 1,2,4-triazole-derived ligands arises from specific features of their structure, properties, and the possibility of introducing a plethora of substituents into the triazole ring . This makes them a promising area for future research in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Propiedades
IUPAC Name |
2-(3-methyltriazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(2-5(9)10)3-6-7-8/h3H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNNCUHGAIAQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)



![ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2696436.png)
![2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2696437.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)